molecular formula C22H22N4O4S B2918517 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-6-(4-methoxybenzenesulfonyl)pyridazin-3-amine CAS No. 1105197-66-7

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-6-(4-methoxybenzenesulfonyl)pyridazin-3-amine

Cat. No.: B2918517
CAS No.: 1105197-66-7
M. Wt: 438.5
InChI Key: UKUKRECRNOYKRF-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-6-(4-methoxybenzenesulfonyl)pyridazin-3-amine is a complex organic compound that features an indole moiety, a pyridazine ring, and a methoxybenzenesulfonyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-6-(4-methoxybenzenesulfonyl)pyridazin-3-amine involves multiple steps, typically starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . The resulting indole derivative is then subjected to further functionalization to introduce the methoxy and sulfonyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to streamline the process and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-6-(4-methoxybenzenesulfonyl)pyridazin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically require acidic conditions and can involve reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-3-carboxylic acid, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-6-(4-methoxybenzenesulfonyl)pyridazin-3-amine is unique due to the presence of both the indole and pyridazine moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-6-(4-methoxyphenyl)sulfonylpyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-29-16-3-6-18(7-4-16)31(27,28)22-10-9-21(25-26-22)23-12-11-15-14-24-20-8-5-17(30-2)13-19(15)20/h3-10,13-14,24H,11-12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUKRECRNOYKRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=NN=C(C=C2)NCCC3=CNC4=C3C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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